4-(Benzyloxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Benzyloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
4-(Benzyloxy)butanol+Chlorosulfonic acid→4-(Benzyloxy)butane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized products, and coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)butane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzene-1-sulfonyl chloride: Similar in structure but with a benzene ring instead of a butane chain.
4-(Bromomethyl)benzenesulfonyl chloride: Contains a bromomethyl group instead of a benzyloxy group.
4-Hexylbenzene-1-sulfonyl chloride: Contains a hexyl group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)butane-1-sulfonyl chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its butane chain provides different reactivity compared to similar compounds with benzene rings or other substituents.
Properties
Molecular Formula |
C11H15ClO3S |
---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
4-phenylmethoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
PDYMVOKRHBCTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.